3'-(1-benzofuran-2-ylcarbonyl)-1-ethyl-4'-hydroxy-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(1-benzofuran-2-ylcarbonyl)-1-ethyl-4’-hydroxy-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a complex organic compound that features a unique spiro structure This compound is characterized by the presence of multiple functional groups, including a benzofuran moiety, an indole ring, and a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1-benzofuran-2-ylcarbonyl)-1-ethyl-4’-hydroxy-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and indole intermediates, followed by their coupling under specific conditions to form the spiro compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining high quality and consistency .
Chemical Reactions Analysis
Types of Reactions
3’-(1-benzofuran-2-ylcarbonyl)-1-ethyl-4’-hydroxy-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: The presence of multiple functional groups allows for substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
3’-(1-benzofuran-2-ylcarbonyl)-1-ethyl-4’-hydroxy-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3’-(1-benzofuran-2-ylcarbonyl)-1-ethyl-4’-hydroxy-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
BUTYL 3-((1-BENZOFURAN-2-YLCARBONYL)AMINO)BENZOATE: Shares the benzofuran moiety but differs in the overall structure and functional groups.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a triazole ring and methoxy groups, differing significantly in structure and reactivity.
Uniqueness
3’-(1-benzofuran-2-ylcarbonyl)-1-ethyl-4’-hydroxy-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is unique due to its spiro structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C29H29N3O6 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
4'-(1-benzofuran-2-carbonyl)-1-ethyl-3'-hydroxy-1'-(3-morpholin-4-ylpropyl)spiro[indole-3,5'-pyrrole]-2,2'-dione |
InChI |
InChI=1S/C29H29N3O6/c1-2-31-21-10-5-4-9-20(21)29(28(31)36)24(25(33)23-18-19-8-3-6-11-22(19)38-23)26(34)27(35)32(29)13-7-12-30-14-16-37-17-15-30/h3-6,8-11,18,34H,2,7,12-17H2,1H3 |
InChI Key |
WBOIHGJFTJGZAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CCCN4CCOCC4)O)C(=O)C5=CC6=CC=CC=C6O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.